1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one
Overview
Description
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom, a propan-2-yloxy group, and an ethanone moiety attached to a phenyl ring. It is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Scientific Research Applications
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated phenyl ethanone derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules for research purposes.
Mechanism of Action
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its brominated linker, this compound allows for uv light-induced covalent modification of a biological target .
Mode of Action
The mode of action of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with its targets through a brominated linker. This allows for UV light-induced covalent modification of the biological target
Preparation Methods
The synthesis of 1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the following steps:
Bromination: The starting material, 4-(propan-2-yloxy)phenyl ethanone, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Chemical Reactions Analysis
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base like sodium hydride can yield the corresponding amine derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one: This compound has a similar structure but with the bromine atom at a different position on the phenyl ring. It may exhibit different reactivity and biological activity due to the positional isomerism.
1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one: This compound has a chlorine atom instead of a bromine atom.
Properties
IUPAC Name |
1-(3-bromo-4-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCJSPUUBGPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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